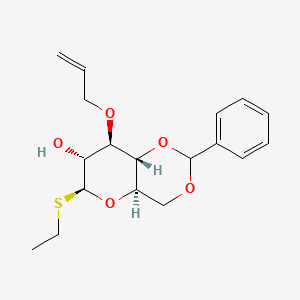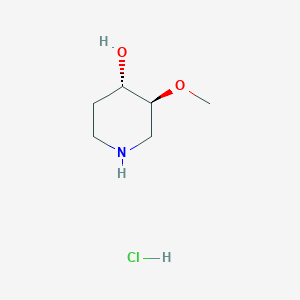![molecular formula C46H70Br2N2O4 B14082874 1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is part of the diketopyrrolopyrrole (DPP) family, which is widely studied for its electronic and optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione typically involves the coupling of 3,6-bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione with appropriate alkylating agents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process and ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the compound.
化学反応の分析
Types of Reactions
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the furan rings can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can be coupled with other aromatic or heteroaromatic compounds to form larger conjugated systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions with nucleophiles can introduce various functional groups into the furan rings .
科学的研究の応用
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Materials Science: It is studied for its potential use in the fabrication of advanced materials with unique optical and electronic characteristics.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it a candidate for use in chemical sensors and detectors.
作用機序
The mechanism of action of 1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione involves its ability to participate in electron transfer processes. The compound’s conjugated structure allows it to absorb and emit light, making it useful in optoelectronic applications. The molecular targets and pathways involved in its action are primarily related to its interaction with other conjugated systems and its ability to facilitate charge transfer .
類似化合物との比較
Similar Compounds
3,6-Bis(5-bromopyridin-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound has similar structural features but different electronic properties due to the presence of pyridine rings.
Poly(4,8-bis(5-(2-ethylhexyl)furan-2-yl)benzo[1,2-b4,5-b′]difuran-alt-2,5-didodecyl-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione): This polymer has a similar backbone but different side chains, affecting its solubility and electronic properties.
Uniqueness
1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione is unique due to its specific combination of furan and pyrrolo[3,4-c]pyrrole units, which confer distinct electronic and optical properties. Its long alkyl side chains also enhance its solubility and processability, making it suitable for various applications in organic electronics and materials science.
特性
分子式 |
C46H70Br2N2O4 |
|---|---|
分子量 |
874.9 g/mol |
IUPAC名 |
1,4-bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C46H70Br2N2O4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-49-43(37-29-31-39(47)53-37)41-42(45(49)51)44(38-30-32-40(48)54-38)50(46(41)52)34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 |
InChIキー |
KLJKTAIEKXGMFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCC)CCCCCCCC)C3=CC=C(O3)Br)C1=O)C4=CC=C(O4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(3-chloro-4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082791.png)
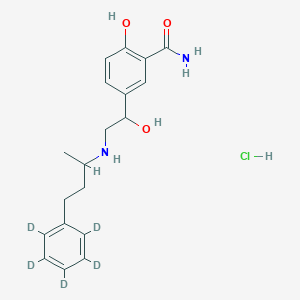
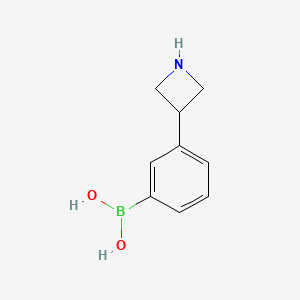
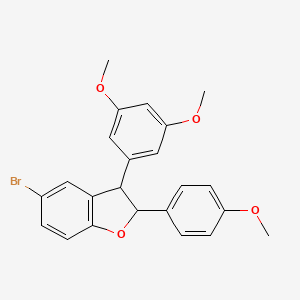
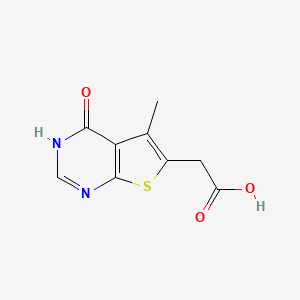
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
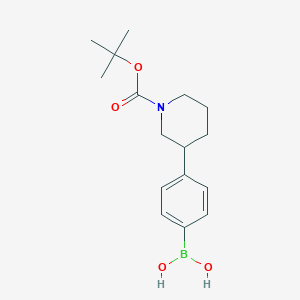
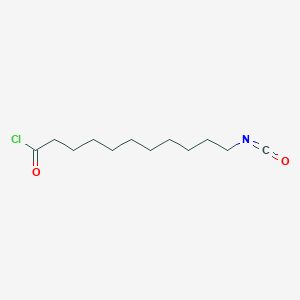
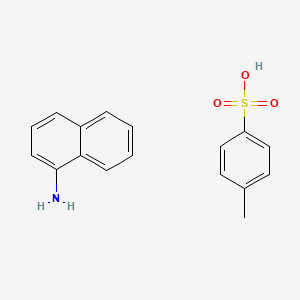
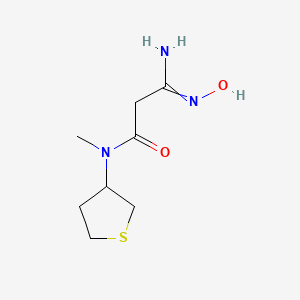
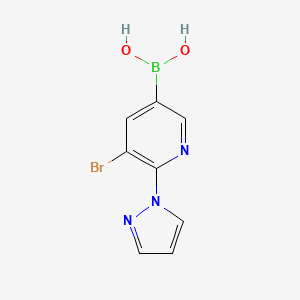
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
